molecular formula C17H16O6 B8058916 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

Cat. No.: B8058916
M. Wt: 316.30 g/mol
InChI Key: LWBHKKLWSUFUNZ-HNNXBMFYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)- (CAS: 2957-21-3) is a chiral flavanone derivative characterized by:

  • A 2,3-dihydrobenzopyran-4-one core (flavanone skeleton) with (2S) stereochemistry.
  • Substituents: 5-hydroxy, 7-methoxy on the benzopyranone ring, and a 2-(3-hydroxy-4-methoxyphenyl) group at position 2. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and material sciences .

Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHKKLWSUFUNZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28590-40-1
Record name Persicogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28590-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chalcone Synthesis and Oxidative Cyclization

The Algar–Flynn–Oyamada (AFO) method remains foundational for flavanone synthesis. Starting with 2'-hydroxy-4-methoxyacetophenone, condensation with 3-hydroxy-4-methoxybenzaldehyde under basic conditions yields a chalcone intermediate. Subsequent oxidative cyclization using hydrogen peroxide in alkaline media generates the dihydrobenzopyran core. Modifications to this protocol, such as substituting hydrogen peroxide with iodine in dimethyl sulfoxide (DMSO), enhance regioselectivity. For example, refluxing chalcone derivatives with iodine in DMSO achieves cyclization within 1.5–3 hours, producing the target compound in 58–85.7% yield.

Table 1: Cyclization Methods and Yields

PrecursorOxidizing AgentSolventTemperature (°C)Yield (%)
2'-Hydroxy-4-methoxychalconeH₂O₂ (5%)NaOH/EtOH7068
2'-Hydroxy-4-methoxychalconeI₂DMSO7085.7
2'-Hydroxy-4-benzyloxychalconePh-S-S-PhSolvent-free26558

Acid/Base-Catalyzed Intramolecular Cyclization

Flavanones are alternatively synthesized via acid-catalyzed cyclization of chalcones. Using hydrochloric acid in ethanol under reflux, protonation of the α,β-unsaturated ketone facilitates nucleophilic attack by the phenolic hydroxyl group, forming the chroman-4-one skeleton. This method, however, often requires stringent pH control (pH 2–4) to prevent epimerization at the C2 position. Base-mediated cyclization with sodium ethoxide avoids racemization but demands anhydrous conditions.

Asymmetric Synthesis for Stereochemical Control

Sharpless Asymmetric Dihydroxylation

The (2S) configuration is introduced via Sharpless asymmetric dihydroxylation of a prochiral flavanone precursor. Employing AD-mix-β (containing (DHQD)₂PHAL ligand), the reaction converts a chalcone-derived diene into a vicinal diol with 99% enantiomeric excess. Subsequent Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) inverses the configuration at C3, yielding the desired (2S)-stereochemistry.

Table 2: Stereoselective Synthesis Parameters

Starting MaterialCatalyst Systemee (%)Final Configuration
2'-Hydroxy-4-methoxychalconeAD-mix-β/OsO₄99(2R,3R)
(2R,3R)-DiolMitsunobu/DEAD(2S)

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic flavanones offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R)-enantiomer in vinyl acetate, leaving the (2S)-isomer unreacted. This method achieves 92% enantiomeric purity but requires optimization of solvent systems (e.g., tert-butyl methyl ether).

Multi-Component Reactions (MCRs)

One-Pot Benzopyran Assembly

A polyethylene glycol (PEG)-mediated MCR combines salicylaldehyde derivatives, malononitrile, and trialkyl phosphites under catalyst-free conditions. This method constructs the benzopyran core while introducing phosphonate groups at C2, though subsequent hydrolysis and functionalization are needed to install the 3-hydroxy-4-methoxyphenyl moiety.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates chalcone cyclization in solvent-free systems. Using diphenyl disulfide as a dehydrogenation agent, the reaction completes in 10–15 minutes at 300 W, achieving 70% yield with minimal racemization.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system performs chalcone condensation (residence time: 30 minutes, 80°C) followed by iodine-mediated cyclization (residence time: 45 minutes, 70°C), achieving 82% overall yield.

Green Chemistry Approaches

Recoverable solvents like PEG-400 reduce waste. After cyclization, PEG is separated via aqueous extraction and reused for subsequent batches, maintaining consistent reactivity over five cycles.

Functional Group Modifications

Methoxy Group Installation

Methylation of phenolic -OH groups uses dimethyl sulfate in acetone under reflux. Selective protection of the 5-hydroxy group (via benzyl ether formation) ensures mono-methylation at the 7-position, followed by hydrogenolysis to deprotect.

Hydroxylation at C5

Electrophilic hydroxylation with hydrogen peroxide in acetic acid introduces the C5-hydroxy group. Radical scavengers like tert-butyl hydroperoxide minimize over-oxidation, yielding 78% of the dihydroxy intermediate .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Chromic acid, hydrogen peroxide, and other strong oxidizing agents.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, and other reducing agents.

  • Substitution: : Various nucleophiles and electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Formation of dihydroflavonols and other reduced derivatives.

  • Substitution: : Formation of glycosylated or acylated derivatives.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory and Immunomodulatory Effects:
Research indicates that compounds in the benzopyran class exhibit significant anti-inflammatory properties. A patent (US4900727A) describes various derivatives of 4H-1-benzopyran-4-one that demonstrate anti-inflammatory and immunomodulating actions in laboratory animals. These compounds can inhibit edema formation and modulate immune responses, making them potential candidates for treating inflammatory diseases and conditions requiring immune regulation .

Anticancer Activity:
Recent studies have highlighted the cytotoxic effects of benzopyran derivatives against multi-drug resistant cancer cell lines. For example, a study reported that certain benzopyran-4-one derivatives showed significant antiproliferative activity against MDA-MB-231 breast cancer cells, with IC50 values ranging from 5.2 to 22.2 μM. These compounds were less toxic to normal cells, indicating a favorable therapeutic index . The structure-activity relationship (SAR) suggests that specific substitutions on the benzopyran ring enhance cytotoxicity and selectivity towards cancer cells .

Synthesis and Structural Variations

The synthesis of 4H-1-benzopyran derivatives involves various chemical modifications to enhance their biological activity. The introduction of methoxy groups at different positions on the benzopyran ring has been shown to affect both the stability and the potency of these compounds against cancer cell lines . The ability to create a library of derivatives allows researchers to explore a wide range of biological activities and optimize lead compounds for further development.

Case Studies

Study Focus Findings
Patent US4900727AAnti-inflammatory propertiesCompounds exhibit significant inhibition of edema in animal models.
MDPI Study (2023)Anticancer activityCompounds showed IC50 values between 5.2–22.2 μM against MDA-MB-231 cells; low toxicity to normal cells.
LY294002 ResearchPI3K inhibitionInhibits endocytosis and induces spontaneous release; potential neuroprotective effects noted.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways, including:

  • Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Activity: : Inhibiting the production of pro-inflammatory cytokines and enzymes.

  • Anticancer Activity: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Flavanone Family

a) Sakuranetin [(S)-4',5-Dihydroxy-7-methoxyflavanone]
  • Key Differences : Sakuranetin (CAS: 2957-21-3) has a 4-hydroxyphenyl group at position 2, compared to the target compound’s 3-hydroxy-4-methoxyphenyl .
  • This structural variation may influence antioxidant activity and metabolic stability .
b) Tectochrysin [5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one]
  • Impact: The unsaturated core in Tectochrysin enhances UV absorption (λmax ~300 nm), whereas the target compound’s saturated flavanone skeleton may exhibit different photostability and reactivity .
c) Hesperetin Derivatives (e.g., Hesperidin, Neohesperidin)
  • Key Differences : Hesperetin derivatives feature a 3'-methoxy-4'-hydroxyphenyl group (e.g., Neohesperidin: glycosylated at position 7).
  • Impact: Glycosylation (e.g., β-D-glucopyranosyl in Neohesperidin) increases water solubility but reduces membrane permeability compared to the non-glycosylated target compound .

Substituted Prenyl Flavanones

Glyasperin B [3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)chroman-4-one]
  • Key Differences : Glyasperin B (CAS: 142488-54-8) includes a prenyl (3-methylbut-2-enyl) group at position 6.

Physicochemical Comparison

Property Target Compound Sakuranetin Tectochrysin Glyasperin B
Molecular Weight 284.26 g/mol 284.26 g/mol 268.26 g/mol 370.38 g/mol
Melting Point Not reported 178°C 209.7°C Not reported
logP (Predicted) ~2.8 ~2.5 ~3.1 ~3.5
Key Substituents 3-OH-4-OMe-Ph 4-OH-Ph 4-OMe-Ph Prenyl, 2,4-diOH

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, commonly referred to as a flavonoid compound, has garnered significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential therapeutic applications.

The compound's molecular formula is C17H16O6C_{17}H_{16}O_6 with a molecular weight of 316.31 g/mol. The structure features multiple hydroxyl and methoxy groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC17H16O6
Molecular Weight316.31 g/mol
IUPAC Name(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
CAS Number5928-45-0

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that 4H-1-Benzopyran-4-one can suppress the production of pro-inflammatory cytokines and inhibit the NF-kB signaling pathway in macrophages. For instance, in LPS-stimulated RAW 264.7 cells, the compound reduced nitric oxide (NO) production and showed a relative luciferase activity value of 0.31 ± 0.05 compared to the vehicle control .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Antidiabetic Effects

Evidence suggests that this flavonoid may enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect is attributed to its ability to modulate glucose metabolism and improve pancreatic function .

Study on Anti-inflammatory Mechanism

A study published in Molecules investigated the anti-inflammatory mechanisms of several flavonoids, including the compound . The results indicated that it significantly inhibited LPS-induced NF-kB activation without cytotoxicity in RAW 264.7 cells .

Antioxidant Potential Assessment

Another study evaluated the antioxidant capacity of various flavonoids using DPPH and ABTS assays. The compound exhibited a high scavenging ability, comparable to well-known antioxidants like quercetin .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and stereochemical integrity of this compound?

  • Methodology:

  • HPLC: Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. Gradient elution with acetonitrile/water (acidified with 0.1% formic acid) is recommended for resolving polar hydroxyl and methoxy substituents .
  • Chiral Chromatography: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm the (2S) configuration. Mobile phases may include hexane/isopropanol mixtures with 0.1% trifluoroacetic acid .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6d_6 or CDCl3_3) to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Q. How should this compound be handled and stored to ensure stability?

  • Handling: Avoid skin/eye contact and inhalation of dust. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Prevent electrostatic discharge and dust formation .
  • Storage: Store in airtight, light-resistant containers at –20°C (short-term) or –80°C (long-term). Desiccate to prevent hydrolysis of methoxy/hydroxy groups .

Q. What are the critical parameters for designing solubility assays for this compound?

  • Solvent Selection: Test in DMSO (for stock solutions), followed by dilution in PBS or cell culture media. Note that methoxy groups enhance lipophilicity, requiring surfactants (e.g., Tween-80) for aqueous solubility .
  • Concentration Range: Use serial dilutions (1 nM–100 μM) to avoid precipitation. Monitor via UV-Vis spectroscopy (200–400 nm) for aggregation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • In Silico Approaches:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases or GPCRs. The dihydroxy and methoxy substituents may form hydrogen bonds with catalytic residues .
  • QSAR Analysis: Correlate substituent positions (e.g., 3-hydroxy-4-methoxyphenyl) with bioactivity using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .
    • Validation: Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays (e.g., cytochrome P450 or COX-2) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Root Causes:

  • Assay Conditions: Variability in pH, temperature, or solvent (DMSO concentration) alters compound stability. Standardize protocols per NIH guidelines .
  • Cell Line Differences: Test in isogenic cell lines to rule out genetic heterogeneity. For example, antioxidant activity may vary in HepG2 vs. RAW 264.7 macrophages due to metabolic enzyme expression .
    • Mitigation: Include positive controls (e.g., quercetin for antioxidant assays) and validate via orthogonal methods (e.g., fluorescence-based and colorimetric assays) .

Q. What strategies optimize the synthesis of enantiopure (2S)-configured derivatives?

  • Key Steps:

  • Chiral Auxiliaries: Use (S)-proline or Evans’ oxazolidinones to control stereochemistry during benzopyran ring formation .
  • Protecting Groups: Temporarily protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during methoxy substitution .
    • Characterization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .

Stability and Reactivity Data

ParameterConditions/ValuesEvidence Source
Thermal StabilityStable ≤ 100°C (decomposes >150°C)
PhotoreactivityDegrades under UV light (use amber glass)
Hydrolytic SensitivitySusceptible to acidic/basic hydrolysis of ester groups

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-

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